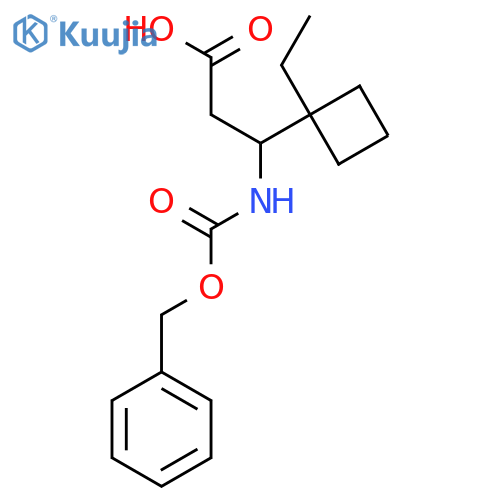

Cas no 2172269-14-4 (3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid

- 2172269-14-4

- EN300-1286250

- 3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid

-

- インチ: 1S/C17H23NO4/c1-2-17(9-6-10-17)14(11-15(19)20)18-16(21)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,21)(H,19,20)

- InChIKey: HAZUKFMHVIHPMW-UHFFFAOYSA-N

- SMILES: OC(CC(C1(CC)CCC1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- 精确分子量: 305.16270821g/mol

- 同位素质量: 305.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 8

- 複雑さ: 386

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1286250-250mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-100mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-50mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-1000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-10000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 10000mg |

$4236.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-5000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1286250-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1286250-2500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid |

2172269-14-4 | 2500mg |

$1931.0 | 2023-10-01 |

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid 関連文献

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acidに関する追加情報

Research Briefing on 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4)

In recent years, the compound 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and benzyloxycarbonylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and peptidomimetics. This briefing aims to summarize the latest research findings, synthesis methodologies, and biological activities associated with this compound.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid typically involves multi-step organic reactions, including the protection of amino groups, cyclobutane ring formation, and subsequent carboxylation. Recent studies have optimized these synthetic routes to improve yield and purity, which are critical for its application in drug discovery. Advanced techniques such as asymmetric catalysis and green chemistry approaches have also been explored to enhance the efficiency and sustainability of the synthesis process.

From a biological perspective, this compound has been investigated for its role as a building block in the design of protease inhibitors. Its structural features, including the cyclobutyl ring, contribute to its ability to mimic natural peptide substrates, thereby interfering with enzyme activity. Preliminary in vitro studies have demonstrated its efficacy against specific proteases involved in diseases such as cancer and viral infections. Furthermore, its pharmacokinetic properties, including stability and bioavailability, are currently under evaluation to assess its suitability for clinical development.

Recent publications have highlighted the potential of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid in combination therapies. For instance, its synergistic effects with existing anticancer agents have shown enhanced therapeutic outcomes in preclinical models. Additionally, computational modeling studies have provided insights into its binding mechanisms, facilitating the rational design of derivatives with improved potency and selectivity.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid represents a versatile and promising scaffold in medicinal chemistry. Ongoing research efforts are focused on expanding its applications, optimizing its synthesis, and elucidating its biological mechanisms. The compound's potential to address unmet medical needs underscores the importance of continued investigation in this area.

2172269-14-4 (3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid) Related Products

- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)

- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)

- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)

- 2060032-72-4(imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)

- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)

- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)

- 1804489-05-1(6-(Bromomethyl)-4-cyano-2-(difluoromethyl)-3-fluoropyridine)

- 937598-60-2(4-(2,2-Difluoroethoxy)-3-fluoroaniline)